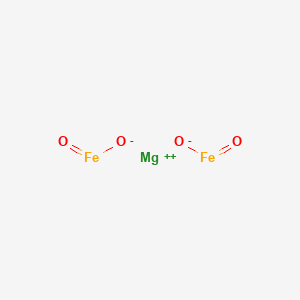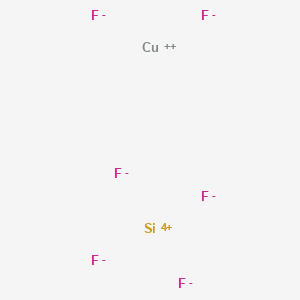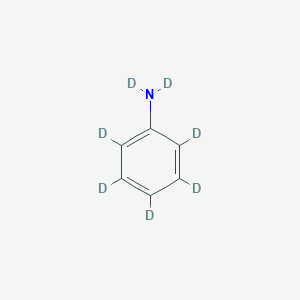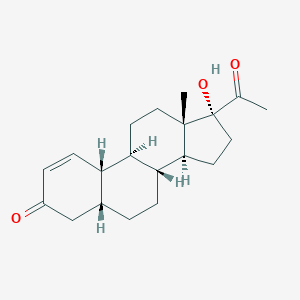
Ferroprotoporfirina
Descripción general
Descripción
Ferroprotoporphyrin (FePP) is a type of protoporphyrin, which is a group of compounds found in nature. It is a naturally occurring compound that has been studied extensively in the scientific community due to its potential applications in various fields. FePP is a red-colored compound that consists of four pyrrole rings, an iron atom, and a number of other chemical groups. FePP has many unique properties, such as its ability to absorb light, its high stability, and its ability to bind to other molecules.
Aplicaciones Científicas De Investigación
Función en la síntesis de hemo
La ferroprotoporfirina juega un papel crucial en la síntesis de hemo. Es el producto del paso terminal de la biosíntesis del hemo, donde el hierro ferroso se inserta en la protoporfirina IX . Este proceso es catalizado por una metaloenzima localizada en las mitocondrias llamada ferroquelatasa .
Grupo prostético en proteínas
La this compound, también conocida como hemo, sirve como un grupo prostético clave en varias proteínas como la hemoglobina, la mioglobina y los citocromos de las mitocondrias . Estas proteínas juegan roles vitales en el transporte de oxígeno, el almacenamiento de oxígeno muscular y la respiración celular .
Función en las respuestas pro-oxidantes y pro-inflamatorias
El hemo puede participar en respuestas pro-oxidantes y pro-inflamatorias, lo que lleva a la citotoxicidad en varios tejidos y órganos como el riñón, el cerebro, el corazón, el hígado y las células inmunitarias . Puede estimular reacciones inflamatorias locales y remotas, iniciando respuestas inmunitarias innatas .
Vías de señalización
El hemo puede activar vías de señalización específicas a través de receptores de hemo dispuestos en la membrana plasmática . Estas vías están diseñadas para la importación de hemo en la célula o para activar respuestas celulares específicas .
Función en el trauma y las enfermedades inflamatorias
El hemo juega un papel importante en el trauma y las enfermedades inflamatorias, incluyendo el traumatismo craneoencefálico, la sepsis relacionada con el trauma, el cáncer y las enfermedades cardiovasculares . La investigación actual sugiere que el hemo puede ser más importante en estos contextos
Mecanismo De Acción
Target of Action
Ferroprotoporphyrin IX (FP) primarily targets the erythrocytic stages of Plasmodium spp., the parasites responsible for malaria . It interacts with the heme group, a key prosthetic group of proteins such as hemoglobin, myoglobin, and cytochromes of the mitochondria .
Mode of Action
The mode of action of FP involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The generally accepted mechanism of action of peroxide antimalarials involves interaction of the peroxide-containing drug with heme .
Biochemical Pathways
FP affects the Ca2±Mg2±ATPase activity of isolated red cell membranes, the biochemical counterpart of the plasma membrane Ca2+ pump (PMCA) . This interaction leads to changes in the calcium homeostasis of the cells . Furthermore, FP is known to participate in pro-oxidant and pro-inflammatory responses, leading to cytotoxicity in various tissues and organs .
Pharmacokinetics
It is known that fp can form dimers in aqueous solutions . The diffusion coefficient of aqueous FP is half that of the hydrated monomeric dicyano complex . Much of the apparent instability of aqueous FP solutions could be attributed to adsorption onto glass and plastic surfaces .
Result of Action
The interaction of FP with its targets leads to the generation of cytotoxic radical species . This can lead to cell death, particularly in the erythrocytic stages of Plasmodium spp . Additionally, FP can stimulate local and remote inflammatory reactions, which can initiate innate immune responses that, if left uncontrolled, can compound primary injuries and promote organ failure .
Action Environment
The action of FP can be influenced by environmental factors. For instance, the formation of FP dimers in aqueous solutions is pH-dependent . Furthermore, the stability of FP in solution can be affected by the material of the container, with FP showing a tendency to adsorb onto glass and plastic surfaces .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ferroprotoporphyrin interacts with various enzymes, proteins, and other biomolecules. It is involved in several biological processes such as the transport or storage of oxygen by hemoglobin or myoglobin, respectively, electron transfer by cytochrome b5, and oxidation of xenobiotics or endogenous substrates by cytochrome P450s (CYPs) . The nature of these interactions is crucial for the functioning of these biological processes.
Cellular Effects
Ferroprotoporphyrin has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a marked inhibitory effect on the Ca2±Mg2±ATPase activity of isolated red cell membranes .
Molecular Mechanism
Ferroprotoporphyrin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to dimerize in aqueous solution, but does not form higher aggregates .
Temporal Effects in Laboratory Settings
The effects of Ferroprotoporphyrin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Ferroprotoporphyrin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Ferroprotoporphyrin is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Ferroprotoporphyrin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can have significant effects on its biochemical properties.
Subcellular Localization
The subcellular localization of Ferroprotoporphyrin and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Ferroprotoporphyrin can be achieved through the modification of the heme biosynthesis pathway. The starting material for this synthesis is Protoporphyrin IX, which can be obtained from a variety of sources including animal blood and plant extracts.", "Starting Materials": [ "Protoporphyrin IX", "Iron(II) chloride", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Dissolve Protoporphyrin IX in methanol to form a solution", "Add iron(II) chloride to the solution and stir for 30 minutes", "Add sodium dithionite to the solution and stir for an additional 30 minutes", "Add sodium hydroxide to the solution to adjust the pH to 7", "Filter the solution to remove any precipitate", "Add hydrochloric acid to the filtrate to adjust the pH to 4", "Heat the solution to 70°C for 30 minutes", "Cool the solution to room temperature and filter to obtain Ferroprotoporphyrin" ] } | |
Número CAS |
14875-96-8 |
Fórmula molecular |
C34H32FeN4O4 |
Peso molecular |
616.5 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clave InChI |
KABFMIBPWCXCRK-UHFFFAOYSA-L |
SMILES isomérico |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Fe+4] |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2] |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
Otros números CAS |
14875-96-8 |
Sinónimos |
Ferroprotoporphyrin Haem Heme Heme b Protoheme Protoheme IX |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




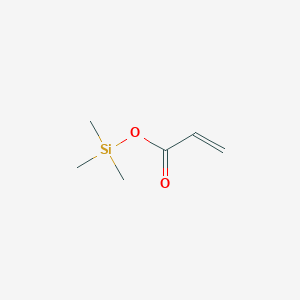
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
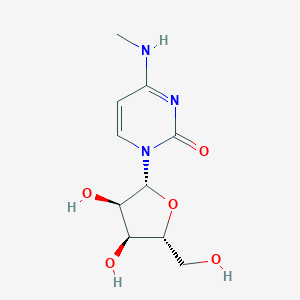

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
